

Technical Guide: Safety, Toxicology, and Handling of 2-Chloroethyl 4-nitrobenzoate

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Compound of Interest

Compound Name: 2-Chloroethyl 4-nitrobenzoate

CAS No.: 949-03-1

Cat. No.: B3373027

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Executive Summary & Core Directive

This guide provides a technical analysis of **2-Chloroethyl 4-nitrobenzoate** (CAS 949-03-1), a specialized intermediate used in organic synthesis and medicinal chemistry. Unlike standard safety data sheets (SDS) that offer generic hazard statements, this document focuses on the causality of toxicity—specifically the compound's dual role as an alkylating agent and a prodrug-like precursor to the highly toxic 2-chloroethanol.

Critical Safety Alert: Researchers must treat this compound not merely as an irritant, but as a masked alkylating agent and a potential source of metabolic poison. Hydrolysis or enzymatic cleavage releases 2-chloroethanol, a substance classified as fatal by inhalation and skin absorption (Acute Tox. 1).

Chemical & Physical Characterization[1][2][3][4][5] [6][7]

Identity & Structure:

- IUPAC Name: **2-Chloroethyl 4-nitrobenzoate**^[1]

- CAS Number: 949-03-1^[2]^[3]

- Molecular Formula: C

H

ClNO

^[2]^[3]^[4]

- Molecular Weight: 229.62 g/mol ^[2]

Physical Properties Table:

Property	Value	Context/Notes
Physical State	Crystalline Solid	Colorless crystals when pure ^[1] .
Solubility	Organic Solvents	Soluble in DCM, EtOAc, hot Methanol. Insoluble in water.
Melting Point	-94–96°C (Est.)	Note: Analogous methyl ester melts at 96°C; experimental recrystallization from MeOH/Water yields solid crystals ^[1] .
Reactivity	Electrophilic	Susceptible to nucleophilic attack at the alkyl chloride and ester hydrolysis.

Toxicological Mechanisms & Hazard Identification

The toxicity of **2-Chloroethyl 4-nitrobenzoate** is bipartite, stemming from its intact structure and its metabolic breakdown products.

Mechanism 1: Metabolic Hydrolysis (The "Trojan Horse" Effect)

Upon entering a biological system (via inhalation of dust or dermal absorption), esterases or spontaneous hydrolysis cleave the ester bond.

- Product A: 4-Nitrobenzoic acid (Low toxicity irritant).
- Product B: 2-Chloroethanol (Ethylene Chlorohydrin).

Why this matters: 2-Chloroethanol is a potent metabolic poison (LD

Oral Rat ~71 mg/kg). It is oxidized in the liver to chloroacetaldehyde and chloroacetic acid, which deplete glutathione and disrupt the Krebs cycle, leading to neurotoxicity and cardiotoxicity [2, 3].

Mechanism 2: Direct Alkylation

The 2-chloroethyl moiety functions as a "mustard-like" pharmacophore. The chlorine atom is a good leaving group, allowing the adjacent carbon to undergo S

2 reactions with biological nucleophiles (DNA guanine residues, protein thiols).

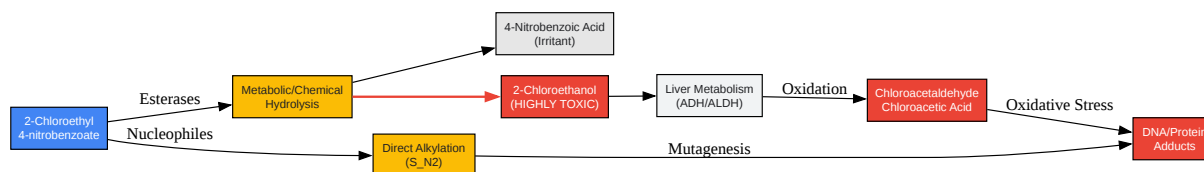
- Genotoxicity: While less reactive than nitrogen mustards, 2-chloroethyl esters are structural alerts for mutagenicity due to this alkylating potential [4].

GHS Classification (Derived)

- Acute Toxicity (Oral/Dermal): Category 3 (Toxic).
- Skin/Eye Irritation: Category 2/2A (Causes serious irritation).
- Carcinogenicity/Mutagenicity: Suspected (Category 2) based on chloroethanol release.
- Target Organ Toxicity: Liver, Kidneys, CNS (due to metabolites).

Visualization of Toxicity Pathways

The following diagram illustrates the dual toxicity pathways: direct alkylation and metabolic hydrolysis.



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Figure 1: Dual toxicity pathway showing hydrolysis to toxic 2-chloroethanol and direct DNA alkylation.

Experimental Protocol: Synthesis & Handling

Context: This protocol describes the synthesis of **2-Chloroethyl 4-nitrobenzoate** via Schotten-Baumann esterification. This method is preferred for its control over the exothermic release of HCl.

Reagents & Equipment

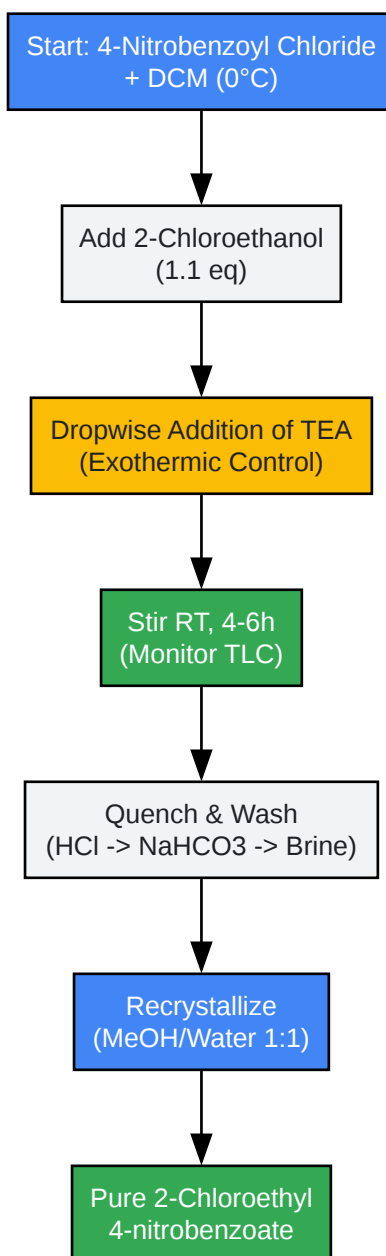
- Precursor: 4-Nitrobenzoyl chloride (1.0 eq)[5]
- Reagent: 2-Chloroethanol (1.1 eq) - Handle with extreme caution (Fatal if inhaled).
- Base: Triethylamine (TEA) or Pyridine (1.2 eq)
- Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology

- Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with nitrogen.

- Solubilization: Dissolve 4-nitrobenzoyl chloride (e.g., 18.5 g, 100 mmol) in 100 mL anhydrous DCM. Cool to 0°C in an ice bath.
- Addition of Alcohol: Add 2-chloroethanol (1.1 eq) to the stirred solution.
- Base Addition (Critical Step):
 - Safety: The reaction is exothermic.
 - Add TEA dropwise via the addition funnel over 30 minutes, maintaining temperature <5°C.
 - Observation: A white precipitate (TEA·HCl) will form immediately.
- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
- Workup:
 - Quench with water (50 mL).
 - Wash organic layer with 1M HCl (to remove excess amine), then sat. NaHCO₃, then Brine.^[5]
 - Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
- Purification: Recrystallize the crude solid from a Methanol/Water (1:1) mixture to yield colorless crystals [1].

Synthesis Workflow Diagram



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Figure 2: Step-by-step synthesis workflow emphasizing exothermic control and purification.

Safety & Emergency Response

Engineering Controls

- Containment: All weighing and synthesis must be performed in a certified chemical fume hood.

- Waste: Do not mix with general organic waste if unreacted 2-chloroethanol is present. Segregate as "Halogenated Toxic Waste."

Personal Protective Equipment (PPE)

- Gloves: Standard nitrile gloves are insufficient for prolonged contact with chloro-solvents or 2-chloroethanol.
 - Recommendation: Double-glove with Silver Shield (Laminate) or Viton under nitrile for dexterity.
- Respiratory: If dust generation is possible (during recrystallization), use a P3/N100 particulate respirator or a powered air-purifying respirator (PAPR).

First Aid Protocols

- Skin Contact: Immediate wash with soap and water for 15 minutes. Alert: Systemic toxicity can occur through skin without immediate pain. Seek medical attention.
- Inhalation: Remove to fresh air immediately. If breathing is labored, administer oxygen. 2-Chloroethanol exposure requires observation for pulmonary edema.

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